molecular formula C11H13N3O B1482655 (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol CAS No. 2092523-62-9

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482655
CAS No.: 2092523-62-9
M. Wt: 203.24 g/mol
InChI Key: YYIRJUBMQLGDQI-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with an ethyl group, position 3 with a pyridin-3-yl moiety, and a hydroxymethyl (-CH2OH) group at position 4. The methanol group at position 4 enables derivatization (e.g., esterification, oxidation) and modulates solubility .

Properties

IUPAC Name

(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-14-7-10(8-15)11(13-14)9-4-3-5-12-6-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIRJUBMQLGDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol, a compound belonging to the pyrazole class, exhibits notable biological activities that have garnered interest in medicinal chemistry. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Molecular Formula: C11_{11}H13_{13}N3_3O
Molecular Weight: 203.24 g/mol
CAS Number: 2092721-92-9

The compound features a pyrazole ring substituted with a pyridine moiety, which is significant for its biological activity. The unique combination of these structural elements contributes to its chemical reactivity and pharmacological potential.

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. A common synthetic route involves the treatment of terminal alkynes with aromatic aldehydes and hydrazines, leading to the formation of pyrazole derivatives.

Antimicrobial Properties

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown promising results against various bacterial strains such as E. coli and S. aureus, with compounds demonstrating inhibition comparable to standard antibiotics .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that certain pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, compounds derived from similar structures showed up to 85% inhibition of TNF-α at specific concentrations .

Anticancer Potential

Recent studies highlight the potential of this compound in cancer therapy. Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their role as potential anticancer agents. Specifically, compounds have been tested for their ability to inhibit cell proliferation in human cancer cells, showing promise in preclinical models .

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity comparable to dexamethasone .
Burguete et al. (2015)Reported antibacterial activity against E. coli and S. aureus, emphasizing the importance of specific substituents for enhancing efficacy .
Chovatia et al. (2017)Investigated anti-tubercular properties of pyrazole derivatives, demonstrating effective inhibition against Mycobacterium tuberculosis .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast and lung cancer cell lines, suggesting potential for development as an anticancer agent .

2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A notable study published in Pharmaceutical Research detailed its mechanism of action involving the inhibition of NF-kB signaling pathways .

3. Neuroprotective Effects
Recent investigations have suggested neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound appears to reduce oxidative stress and neuroinflammation, contributing to neuronal survival .

Agricultural Science

1. Pesticide Development
The compound has been explored as a potential pesticide due to its ability to disrupt the metabolic processes of pests. Research indicates that it can act as a growth regulator, affecting the development and reproduction of certain insect species. Field trials have demonstrated effective pest control with minimal impact on beneficial insects .

2. Herbicide Potential
In addition to its insecticidal properties, this compound has been evaluated for herbicidal activity against common agricultural weeds. Laboratory studies have shown that it inhibits key enzymes involved in plant growth, leading to effective weed management strategies .

Material Science

1. Polymer Chemistry
The compound has applications in polymer chemistry where it serves as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating this compound into polymer matrices improves their stability and resistance to environmental degradation .

2. Coatings and Adhesives
Due to its chemical structure, this compound is being investigated for use in coatings and adhesives that require high durability and resistance to moisture. Preliminary studies indicate that coatings formulated with this compound exhibit superior adhesion properties compared to traditional formulations .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Neuroprotective EffectsReduces oxidative stress in neurodegenerative models
Agricultural SciencePesticide DevelopmentEffective against pests with minimal side effects
Herbicide PotentialInhibits growth of common agricultural weeds
Material SciencePolymer ChemistryEnhances thermal/mechanical properties of polymers
Coatings and AdhesivesImproved adhesion and moisture resistance

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 3

Pyridinyl vs. Thiophenyl
  • Compound: (1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol (CAS: 2090951-91-8) Key Differences: Replacement of pyridin-3-yl with thiophen-3-yl. Impact:
  • Electronic Effects : Thiophene is less electronegative than pyridine, reducing hydrogen-bond acceptor capacity.
  • Solubility : Thiophene’s sulfur atom may enhance lipophilicity compared to pyridine’s nitrogen .
  • Synthetic Utility : Thiophene derivatives are often prioritized in materials science due to their conductive properties.
Pyridinyl vs. Phenyl
  • Compound: (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 499770-87-5) Key Differences: Pyridinyl replaced with phenyl; position 1 substituted with methyl instead of ethyl. Impact:
  • Aromatic Interactions : Phenyl lacks hydrogen-bonding nitrogen, reducing polar interactions in biological systems.

Substituent Variations at Position 1

Ethyl vs. p-Tolyl
  • Compound: [1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol Key Differences: Ethyl replaced with p-tolyl (4-methylphenyl). Impact:
  • Lipophilicity : p-Tolyl increases hydrophobicity (logP ↑), affecting membrane permeability.
Ethyl vs. tert-Butyl Carbamate
  • Compound : tert-Butyl (5-fluoro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate
    • Key Differences : Ethyl replaced with a carbamate-protected amine.
    • Impact :
  • Reactivity : The carbamate group enables controlled deprotection for further functionalization.
  • Electron-Withdrawing Effects : Fluorine at position 5 increases electronegativity, altering NMR chemical shifts (e.g., δ −161.8 ppm for N-1 in pyridinyl analogs) .

Functional Group Variations at Position 4

Methanol vs. Halogens
  • Compound: tert-Butyl 5-bromo-1-(pyridin-3-yl)-1H-pyrazol-4-yl(methyl)carbamate Key Differences: Methanol replaced with bromine and carbamate. Impact:
  • Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • NMR Shifts : Bromine’s electronegativity deshields adjacent protons (e.g., δ 7.69 ppm for pyrazole-H) .
Methanol vs. Aldehyde
  • Compound: 1-Methyl-1H-pyrazole-4-carbaldehyde Key Differences: Methanol oxidized to aldehyde. Impact:
  • Redox Sensitivity : Aldehydes are prone to oxidation, limiting stability.
  • Hydrogen Bonding : Lacks hydroxyl group, reducing solubility in polar solvents .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Position 1 Position 3 Position 4 Molecular Weight (g/mol) Key Property
Target Compound Ethyl Pyridin-3-yl Methanol 219.26* High H-bond capacity
(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol Ethyl Thiophen-3-yl Methanol 208.28 Enhanced lipophilicity
tert-Butyl 5-bromo-1-(pyridin-3-yl)-1H-pyrazol-4-ylcarbamate tert-Butyl Pyridin-3-yl Br, Carbamate 352 (MS) Halogen reactivity
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol Methyl Phenyl Methanol 188.23 Reduced steric hindrance

*Calculated based on formula C11H13N3O.

Table 2: NMR Chemical Shifts (δ, ppm) for Key Protons

Compound Pyridinyl-H (C-2′′′) Pyridinyl-H (C-4′′′) Pyrazole-H (Position 5)
Target Compound (Analogous to 12g ) 8.97 (t, J = 2.0 Hz) 8.61 (dd, J = 4.8 Hz) 7.57 (d, J = 2.5 Hz)
tert-Butyl 5-bromo Analog 8.89 (s) 8.68 (d, J = 4.1 Hz) 7.69 (d, J = 8.1 Hz)

Preparation Methods

Stepwise Synthesis

Step Description Reagents and Conditions Yield Range Notes
1. Esterification Conversion of substituted carboxylic acid to methyl ester Methanol, concentrated H2SO4, reflux under N2, 16 h 68-81% Starting material can be nicotinic acid or substituted aromatic acids
2. Formation of 3-oxonitrile intermediate Reaction of methyl ester with NaH in acetonitrile/toluene mixture NaH (55%, 2.5 eq), acetonitrile (5 eq), toluene, reflux 17 h under N2 80-93% Generates key nitrile intermediate for cyclization
3. Cyclization to pyrazole Reaction of 3-oxonitrile with hydrazine hydrate under sonication Hydrazine hydrate (2 eq), acetic acid, sonication 1-2 h 55-67% Sonication accelerates reaction and improves yield

This method is adapted from a sonication-assisted synthesis of pyrazole derivatives, which is applicable to heteroaromatic substrates including pyridinyl groups.

Detailed Experimental Notes

  • Esterification : The carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added at 0–5 °C under nitrogen atmosphere. The mixture is refluxed for 16 hours. Completion is monitored by TLC. The crude ester is extracted, washed, dried, and concentrated to yield the methyl ester intermediate.

  • 3-Oxonitrile Formation : In a dry flask under nitrogen, NaH is suspended in a toluene/acetonitrile mixture cooled to 0–5 °C. The methyl ester solution is added dropwise, and the mixture is refluxed for 17 hours. After completion, the reaction is quenched with ice water, extracted, dried, and concentrated to afford the 3-oxonitrile intermediate.

  • Cyclization to Pyrazole : The 3-oxonitrile is reacted with hydrazine hydrate in acetic acid under sonication for 1–2 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is basified, extracted, dried, and purified by column chromatography to obtain the pyrazole derivative.

Characterization and Confirmation

The final pyrazole products, including those with pyridin-3-yl substitution, are characterized by:

Example data for a related pyridin-3-yl pyrazole amine derivative:

Spectral Data Values
FT-IR (cm⁻¹) 3352, 3238, 3098 (NH2 and aromatic C-H)
1H NMR (400 MHz, DMSO) δ 4.39 (br s, 2H, NH2), 5.76 (s, CH), 7.81–8.81 (m, 4H, Ar-H), 11.54 (s, NH)
13C NMR (DMSO) δ 88.99, 111.21, 122.12, 142.12, 146.01, 152.21, 158.42

These data confirm the successful formation of the pyrazole ring substituted with pyridin-3-yl groups.

Alternative Synthetic Routes and Catalytic Methods

While the sonication-assisted method is efficient, other synthetic methods reported in literature for pyrazole derivatives include:

  • Pd-catalyzed coupling reactions involving pyrazolyl intermediates and pyridine derivatives under controlled heating (e.g., 80 °C for 4.5 h) in the presence of bases and Pd catalysts.
  • Multi-step syntheses involving Curtius rearrangement and protection/deprotection strategies for related heterocyclic compounds, though more complex and less direct for the target molecule.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages References
Sonication-assisted cyclization Hydrazine hydrate, acetic acid, methyl ester, NaH Sonication 1-2 h, reflux for intermediates 55-67% (final) Rapid, mild, metal-free
Pd-catalyzed coupling Pd(PPh3)2Cl2, Na2CO3, DME–EtOH 80 °C, 4.5 h Up to 96% (related compounds) High yield, selective
Curtius rearrangement-based synthesis DPPA, triethylamine, toluene 100 °C, 12-20 h ~60% (intermediates) Useful for complex derivatives

Q & A

Q. What synthetic routes are recommended for (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. Key steps include:
  • Ethylation : Introducing the ethyl group at the pyrazole N1 position using ethyl halides under basic conditions (e.g., NaH in DMF) .
  • Pyridine Substitution : Coupling 3-pyridyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
  • Alcohol Formation : Reduction of a carbonyl intermediate (e.g., using LiAlH₄) to yield the methanol group .
    Monitoring : Thin-layer chromatography (TLC) with UV visualization is used to track reaction progress. Final confirmation requires FTIR (to identify -OH stretches at ~3200–3600 cm⁻¹) and NMR (e.g., δ 4.5–5.0 ppm for -CH₂OH protons) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for resolving the pyrazole ring protons (δ 6.5–8.5 ppm) and pyridyl aromatic signals. The methanol (-CH₂OH) group shows characteristic splitting patterns (e.g., triplet for -CH₂- and broad singlet for -OH) .
  • FTIR : Confirms the presence of -OH (broad peak ~3350 cm⁻¹), C=N (stretching ~1600 cm⁻¹), and aromatic C-H bonds .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₁₁H₁₄N₃O: 204.1131) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield while minimizing side products?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may increase side products. Trial mixed solvents (e.g., THF/H₂O) to balance reactivity and selectivity .
  • Temperature Control : Lower temperatures (0–25°C) reduce undesired polymerization during pyrazole ring formation. For reductions (e.g., carbonyl to -CH₂OH), reflux in dry ether with LiAlH₄ ensures complete conversion .
  • Catalyst Screening : Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions require rigorous degassing to prevent deactivation. Refer to optimized protocols for analogous pyridyl-pyrazole systems .

Q. What strategies resolve contradictory NMR data for pyrazole-derived alcohols?

  • Methodological Answer :
  • D₂O Exchange : Add D₂O to the NMR sample; disappearance of the -OH proton signal confirms its assignment .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., pyridyl vs. pyrazole protons). For example, HSQC correlates ¹H signals with ¹³C shifts to distinguish -CH₂OH from adjacent carbons .
  • Variable Temperature NMR : Heating the sample (50–80°C) reduces rotational barriers, simplifying splitting patterns in rigid pyrazole systems .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations at the ethyl group (e.g., propyl, cyclopropyl) or pyridyl substituents (e.g., 4-pyridyl vs. 3-pyridyl) .
  • Functional Group Derivatization : Convert the methanol group to esters, ethers, or carboxylic acids to assess polarity effects on bioactivity .
  • Biological Assays : Use standardized models (e.g., enzyme inhibition, cytotoxicity) with positive controls (e.g., known pyrazole-based inhibitors). Prioritize analogs with >70% yield and >95% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol

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